REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]([CH2:12][C:13]([O:15]CC)=O)[C:5](=[O:11])[NH:6]2.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(O)=O>[NH4+:1].[OH-:11].[NH:6]1[C:7]2[C:3]3[CH:4]([CH2:12][C:13](=[O:15])[NH:1][C:2]=3[CH:10]=[CH:9][CH:8]=2)[C:5]1=[O:11] |f:3.4|
|
Name
|
(±)-ethyl (4-amino-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(NC2=CC=C1)=O)CC(=O)OCC
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
xylenes
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was partially purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2CC(NC=3C=CC=C1C23)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |